Cas no 1564759-71-2 (6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one)

6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one is a fluorinated quinazolinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorine substituent at the 6-position and a methyl group at the 8-position, which may enhance its bioactivity and metabolic stability. The quinazolinone core is known for its versatility in medicinal chemistry, often serving as a scaffold for kinase inhibitors or antimicrobial agents. This compound’s unique substitution pattern could offer advantages in binding affinity and selectivity for target proteins. Its synthetic utility and potential as an intermediate make it valuable for developing novel therapeutic or agrochemical candidates. Further studies are required to explore its specific biological properties.
6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one structure
1564759-71-2 structure
商品名:6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one
CAS番号:1564759-71-2
MF:C9H7FN2O
メガワット:178.163085222244
CID:5697221
PubChem ID:136677451

6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one
    • EN300-1301247
    • 1564759-71-2
    • 4(3H)-Quinazolinone, 6-fluoro-8-methyl-
    • インチ: 1S/C9H7FN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
    • InChIKey: VKDRWCZDSYVPKS-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C2=C(C(NC=N2)=O)C=1

計算された属性

  • せいみつぶんしりょう: 178.05424101g/mol
  • どういたいしつりょう: 178.05424101g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 41.5Ų

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Predicted)
  • ふってん: 319.3±52.0 °C(Predicted)
  • 酸性度係数(pKa): 1.33±0.20(Predicted)

6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1301247-1000mg
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
1000mg
$628.0 2023-09-30
Enamine
EN300-1301247-2500mg
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
2500mg
$1230.0 2023-09-30
Enamine
EN300-1301247-1.0g
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
1g
$0.0 2023-06-06
Enamine
EN300-1301247-250mg
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
250mg
$579.0 2023-09-30
Enamine
EN300-1301247-5000mg
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
5000mg
$1821.0 2023-09-30
Enamine
EN300-1301247-10000mg
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
10000mg
$2701.0 2023-09-30
Enamine
EN300-1301247-100mg
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
100mg
$553.0 2023-09-30
Enamine
EN300-1301247-50mg
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
50mg
$528.0 2023-09-30
Enamine
EN300-1301247-500mg
6-fluoro-8-methyl-3,4-dihydroquinazolin-4-one
1564759-71-2
500mg
$603.0 2023-09-30

6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one 関連文献

6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1564759-71-2 and Product Name: 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one

The compound with CAS No. 1564759-71-2 and the product name 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the quinazoline class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of a fluoro substituent at the 6-position and a methyl group at the 8-position introduces unique electronic and steric properties, making this molecule a promising candidate for further investigation.

Quinazoline derivatives have long been studied for their pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The structural framework of 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one allows for selective interactions with biological targets, which is a critical factor in drug design. Recent studies have highlighted the importance of fluorine atoms in modulating drug efficacy and bioavailability. The fluoro group enhances metabolic stability and binding affinity, while the methyl group contributes to optimal pharmacokinetic profiles.

In recent years, there has been a surge in research focused on developing novel quinazoline-based compounds for oncology applications. The 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one structure has shown promise in preclinical studies as a potential inhibitor of kinases and other enzymes involved in cancer cell proliferation. Its ability to disrupt critical signaling pathways makes it an attractive scaffold for further medicinal chemistry optimization. Researchers have leveraged computational modeling and high-throughput screening to identify derivatives with enhanced activity against resistant cancer mutations.

The synthesis of 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to introduce the desired functional groups efficiently. The incorporation of the fluoro substituent is particularly challenging due to its sensitivity to hydrolysis and oxidation, necessitating anhydrous conditions and inert atmospheres during synthesis.

Pharmacokinetic studies of 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits moderate solubility in both water and lipids, facilitating oral administration while maintaining sufficient bioavailability. Additionally, its metabolic stability ensures prolonged circulation time in vivo, allowing for once-daily dosing regimens. These characteristics make it an ideal candidate for clinical translation.

Emerging research suggests that the fluoro group in 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one plays a pivotal role in modulating enzyme interactions. Fluorinated aromatic compounds are known for their ability to enhance binding affinity through π-stacking interactions and dipole moments. This property has been exploited to design drugs with improved selectivity over off-target enzymes. Preliminary data indicate that this compound exhibits minimal toxicity at therapeutic doses, further supporting its potential as a safe and effective therapeutic agent.

The development of 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one aligns with current trends in drug discovery towards personalized medicine. By leveraging structural diversity and computational biology tools, researchers can tailor quinazoline derivatives to target specific genetic mutations associated with diseases like cancer. The compound’s versatility as a scaffold allows for rapid modification to address unmet medical needs across various therapeutic areas.

Future directions in the study of 6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one include exploring its mechanism of action in detail and conducting large-scale clinical trials to validate its efficacy in human populations. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate translation from bench to bedside. The integration of artificial intelligence (AI) in drug design is also expected to play a transformative role in optimizing this compound’s pharmacological profile.

In conclusion,6-Fluoro-8-methyl-(3,4)-dihydroquinazolin(izin)-4-one (CAS No. 1564759–71–2) represents a cutting-edge development in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structural features enhance binding affinity and metabolic stability while minimizing side effects. Continued research into this compound promises to yield novel treatments for debilitating diseases like cancer.

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